![molecular formula C22H26N2O3S B2513966 Phenyl 4-((2-(benzylthio)acetamido)methyl)piperidine-1-carboxylate CAS No. 1235077-33-4](/img/structure/B2513966.png)
Phenyl 4-((2-(benzylthio)acetamido)methyl)piperidine-1-carboxylate
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Overview
Description
Phenyl 4-((2-(benzylthio)acetamido)methyl)piperidine-1-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Oxindole Synthesis via Palladium-catalyzed CH Functionalization
Phenyl 4-((2-(benzylthio)acetamido)methyl)piperidine-1-carboxylate is used in medicinal chemistry synthesis, specifically in the context of oxindole synthesis via palladium-catalyzed CH functionalization. This method involves Buchwald's and Hartwig's methodologies and targets the inhibition of the serine palmitoyl transferase enzyme, which is crucial for various therapeutic applications (Magano, Kiser, Shine, & Chen, 2014).
Stereochemistry and Synthesis of Piperidine Derivatives
Research into the stereochemistry of certain piperidine derivatives, such as those related to phenyl 4-((2-(benzylthio)acetamido)methyl)piperidine-1-carboxylate, has led to insights into the synthesis of compounds with specific Hi-antihistaminic activity. This includes the study of compounds like Levocabastine and its derivatives, which are important for developing new medications (Peeters, Blaton, & Ranter, 1994).
Development of Piperidine Subunit-Based Amines
The synthesis of 4-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters from serine and terminal acetylenes, which further undergo Claisen rearrangement to piperidine derivatives, showcases a general route to optically pure piperidines. These piperidine derivatives serve as versatile intermediates for a wide range of amines containing a substituted piperidine subunit, highlighting their significance in chemical synthesis and pharmaceutical research (Acharya & Clive, 2010).
Anti-Acetylcholinesterase Activity
The exploration of 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives in the context of acetylcholinesterase inhibitors illustrates the compound's potential for treating diseases like Alzheimer's. These studies focus on structure-activity relationships to identify potent anti-AChE compounds, which could lead to new therapeutic agents (Sugimoto et al., 1992).
Cardiovascular Activity and Electrochemical Oxidation Studies
Research involving nitriles of 4-aryl-5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid, related to the compound of interest, focuses on their cardiovascular activity and electrochemical oxidation. Such studies contribute to understanding the pharmacological potential and electrochemical properties of new compounds, potentially leading to the development of novel cardiovascular drugs (Krauze et al., 2004).
Mechanism of Action
Target of Action
Similar compounds have been found to target cyclooxygenases (cox-1, cox-2) enzymes .
Mode of Action
Related compounds have been shown to inhibit cox-1 and cox-2 enzymes . These enzymes are involved in the inflammatory response, and their inhibition can lead to anti-inflammatory effects.
Biochemical Pathways
The inhibition of cox-1 and cox-2 enzymes can affect the synthesis of prostaglandins, which are key mediators of inflammation .
Result of Action
The inhibition of cox-1 and cox-2 enzymes can lead to a reduction in the production of prostaglandins, potentially resulting in anti-inflammatory effects .
properties
IUPAC Name |
phenyl 4-[[(2-benzylsulfanylacetyl)amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c25-21(17-28-16-19-7-3-1-4-8-19)23-15-18-11-13-24(14-12-18)22(26)27-20-9-5-2-6-10-20/h1-10,18H,11-17H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVLXKNBWYVBRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CSCC2=CC=CC=C2)C(=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 4-((2-(benzylthio)acetamido)methyl)piperidine-1-carboxylate |
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